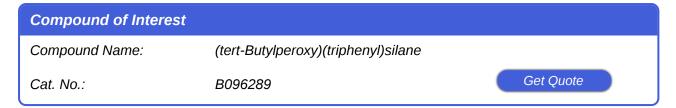


# In-Depth Technical Guide to the Spectroscopic Data of (tert-Butylperoxy)(triphenyl)silane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for the organosilicon peroxide, **(tert-Butylperoxy)(triphenyl)silane**. Due to the limited availability of a comprehensive, single-source dataset for this specific compound, this document collates and extrapolates information from studies on closely related analogous compounds. The presented data is intended to serve as a valuable reference for the characterization and analysis of this and similar silyl peroxide compounds.

#### **Spectroscopic Data Summary**

The following tables summarize the expected spectroscopic data for **(tert-Butylperoxy) (triphenyl)silane** based on the analysis of analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Nucleus	Expected Chemical Shift (δ) ppm	Multiplicity	Notes
¹H NMR			
Phenyl (C <sub>6</sub> H₅)	7.2 - 7.8	Multiplet	Aromatic protons typically appear in this region. The exact pattern depends on the solvent and spectrometer frequency.
tert-Butyl (C(CH₃)₃)	1.0 - 1.3	Singlet	The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet.
<sup>13</sup> C NMR			
Phenyl (ipso-C)	130 - 135	Singlet	The carbon atom of the phenyl ring directly attached to the silicon atom.
Phenyl (ortho-C)	134 - 136	Singlet	
Phenyl (meta-C)	128 - 130	Singlet	
Phenyl (para-C)	130 - 132	Singlet	
Peroxy (C(CH <sub>3</sub> ) <sub>3</sub> )	80 - 85	Singlet	The quaternary carbon of the tert-butyl group attached to the peroxy oxygen.
tert-Butyl (CH₃)	25 - 28	Singlet	The methyl carbons of the tert-butyl group.

Table 2: Infrared (IR) Spectroscopy Data



Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
C-H (Aromatic)	3100 - 3000	Medium to Weak
C-H (Aliphatic)	3000 - 2850	Medium
C=C (Aromatic)	1600 - 1450	Medium to Strong
Si-O-O	900 - 800	Medium to Strong
Si-Ph	1430, 1120	Strong
O-O (Peroxide)	890 - 830	Weak to Medium

Table 3: Mass Spectrometry (MS) Data

Fragment	Expected m/z	Notes
[M - C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>	275	Loss of the tert-butyl radical is a common fragmentation pathway.
[M - OC(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>	259	Loss of the tert-butoxy radical.
[Si(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub> ] <sup>+</sup>	259	Triphenylsilyl cation.
[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>	57	tert-Butyl cation.

### **Experimental Protocols**

While a specific, detailed experimental protocol for the synthesis of **(tert-Butylperoxy) (triphenyl)silane** is not readily available in the searched literature, a general procedure can be inferred from the synthesis of analogous silyl peroxides. The most common method involves the reaction of a triorganosilyl halide with a hydroperoxide in the presence of a base to neutralize the resulting hydrohalic acid.

General Synthetic Procedure:

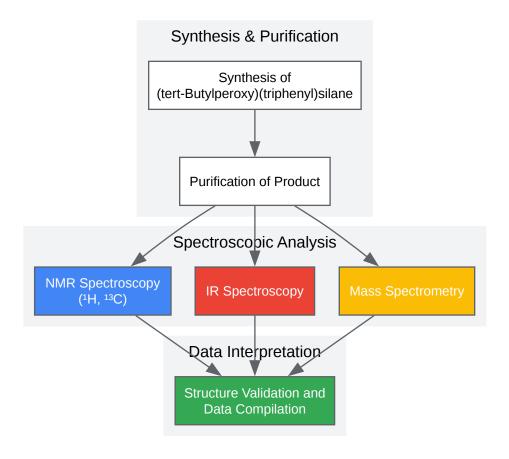


- Reaction Setup: A solution of triphenylsilyl chloride in an inert, anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reagents: A solution of tert-butyl hydroperoxide and a suitable base (e.g., pyridine, triethylamine, or imidazole) in the same solvent is added dropwise to the triphenylsilyl chloride solution at a controlled temperature, typically 0 °C.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
  or gas chromatography (GC).
- Workup: Upon completion, the reaction mixture is filtered to remove the precipitated hydrohalide salt of the base. The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), and the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Analysis Workflow:

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like (tert-Butylperoxy)(triphenyl)silane.





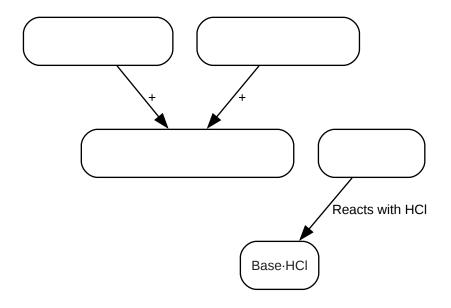
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A typical workflow for spectroscopic analysis.

#### **Signaling Pathways and Logical Relationships**

The synthesis of **(tert-Butylperoxy)(triphenyl)silane** can be represented by the following logical relationship, highlighting the key reactants and the product.





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Logical relationship for the synthesis.

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